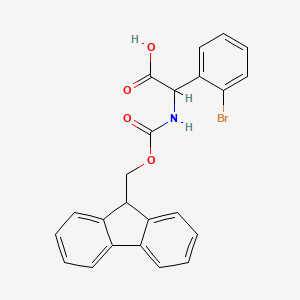

Fmoc-DL-(2-bromophenyl)glycine

Description

Significance of Unnatural Amino Acids in Advancing Peptide Research

Unnatural amino acids (UAAs), which are not among the 20 common proteinogenic amino acids, are pivotal tools in contemporary drug discovery and protein engineering. sigmaaldrich.com Their incorporation into peptide sequences allows researchers to transcend the limitations of natural protein structures, leading to the development of therapeutic peptides and peptidomimetics with enhanced properties. sigmaaldrich.comacs.org

Key advantages conferred by UAAs include:

Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. Introducing UAAs can create peptide bonds that are resistant to enzymatic cleavage, thereby improving the molecule's in vivo stability and bioavailability. dovepress.comencyclopedia.pub

Improved Potency and Selectivity: The vast structural diversity of UAAs enables the fine-tuning of a peptide's three-dimensional structure and side-chain functionalities. sigmaaldrich.com This allows for the design of molecules with higher binding affinity and greater selectivity for their biological targets, which can lead to more effective drugs with fewer off-target effects. nih.gov

Conformational Control: UAAs can be used to introduce specific structural constraints, such as turns or helices, into a peptide's backbone. This pre-organization of the peptide into a bioactive conformation can enhance its interaction with a target receptor. sigmaaldrich.com

Novel Functionalities: UAAs can carry unique chemical groups, such as halogens, fluorescent tags, or photo-crosslinkers. These functionalities serve as molecular probes to study biological processes, facilitate targeted drug delivery, or enable advanced biomedical imaging. nih.gov

The strategic deployment of UAAs is exemplified in several FDA-approved drugs, highlighting their critical role in translating basic peptide research into clinical applications. acs.orgnih.govresearchgate.net

Evolution and Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized the way peptides are created. mdpi.com The core principle of SPPS involves assembling a peptide chain step-by-step while the C-terminus is anchored to an insoluble polymer resin. oup.combachem.com This approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, eliminating the need for complex purification of intermediate products. oup.comresearchgate.net

The most widely used chemistry in modern SPPS is the Fmoc (9-fluorenylmethoxycarbonyl) strategy. nih.govnih.gov It offers significant advantages over the older Boc (tert-butyloxycarbonyl) method, primarily through its use of an orthogonal protection scheme. In Fmoc-SPPS, the temporary Nα-protecting Fmoc group is cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage are acid-labile and are only removed at the final cleavage step. oup.comnih.gov

The key steps in a typical Fmoc-SPPS cycle are:

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed with a base, liberating a free amine. bachem.com

Activation and Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain, forming a new peptide bond. oup.com

Washing: The resin is thoroughly washed to remove all excess reagents and by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The mild conditions of Fmoc deprotection are compatible with a wide range of sensitive and modified amino acids, including phosphorylated, glycosylated, and halogenated residues, making it the method of choice for synthesizing complex peptides and protein fragments. nih.gov

Rational Design and Academic Interest in Fmoc-DL-(2-bromophenyl)glycine as a Non-Canonical Amino Acid Building Block

This compound is a specialized building block designed for incorporation into peptides via Fmoc-SPPS. Its academic interest stems from the unique combination of its components: the Fmoc group for synthesis, a glycine (B1666218) backbone, and a 2-bromophenyl side chain that imparts specific structural and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H18BrNO4 |

| Molecular Weight | 452.31 g/mol |

| CAS Number | 1219346-87-8 |

| Description | An Fmoc-protected glycine derivative with a 2-bromophenyl side chain. calpaclab.com |

The rational design of this compound is driven by the desire to leverage the effects of halogenation within a peptide context. The introduction of a bromine atom onto the phenyl ring of a phenylalanine analogue is a deliberate strategy to modulate peptide structure and function. dovepress.comnih.gov

Academic interest in this building block is focused on several key areas:

Halogen Bonding: The bromine atom can act as a halogen bond donor. dovepress.com A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen and an electron-rich atom (like oxygen or nitrogen). dovepress.comresearchgate.net Incorporating this compound can facilitate the formation of specific intramolecular or intermolecular halogen bonds, which can be used to stabilize desired peptide conformations, such as β-hairpins, or to mediate interactions with biological targets. researchgate.net

Steric Influence: The placement of a bulky bromine atom at the ortho- (2-) position of the phenyl ring introduces significant steric hindrance. This can restrict the rotation of the side chain and influence the local backbone conformation, effectively acting as a tool to control the peptide's three-dimensional shape. encyclopedia.pub

Modulation of Physicochemical Properties: Halogenation is a known strategy to alter a molecule's properties. dovepress.com Introducing bromine increases the lipophilicity of the amino acid side chain, which can influence how a peptide interacts with cell membranes or hydrophobic pockets in proteins. dovepress.com

Probing Molecular Interactions: The bromine atom can serve as a useful probe in structural studies, and its presence can enhance the affinity between aromatic side chains through stacking interactions. scispace.com

| Feature | Description | Potential Application |

|---|---|---|

| Halogen Bond Donor | The bromine atom possesses an electron-deficient region (σ-hole) capable of forming a non-covalent bond with an electron donor. dovepress.com | Stabilizing peptide secondary structures; enhancing binding affinity to receptors. researchgate.net |

| Steric Bulk | The ortho-positioning of bromine restricts side-chain rotation. | Controlling local peptide conformation and folding. encyclopedia.pub |

| Increased Lipophilicity | The presence of bromine makes the side chain more hydrophobic. | Improving membrane permeability or interaction with hydrophobic protein domains. dovepress.com |

In essence, this compound is a rationally designed tool for peptide chemists, offering a straightforward method to install a residue capable of forming halogen bonds and sterically guiding peptide structure, thereby enabling the exploration of novel peptide conformations and interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWSOALPZVFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl 2 Bromophenyl Glycine and Its Analogues

General Strategies for Nα-Fmoc Protection of Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely utilized in peptide synthesis due to its stability under acidic conditions. encyclopedia.puborganic-chemistry.org This orthogonality allows for the selective deprotection of other acid-labile protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comuci.edu The introduction of the Fmoc group to an amino acid, such as DL-(2-bromophenyl)glycine, is typically achieved by reacting the amino acid with an activated Fmoc reagent.

Several reagents are commonly employed for this purpose, each with distinct advantages and applications. altabioscience.comtotal-synthesis.com The classical approach involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) in an organic co-solvent like dioxane or DMF. altabioscience.comtotal-synthesis.com Anhydrous conditions using a base such as pyridine (B92270) in a solvent like dichloromethane (B109758) are also effective. total-synthesis.com

A widely used alternative to Fmoc-Cl is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com Fmoc-OSu is generally considered more stable and easier to handle than the acid chloride. total-synthesis.com The reaction with Fmoc-OSu often proceeds under similar aqueous basic conditions and is known to reduce the formation of undesired oligopeptide byproducts that can occur with Fmoc-Cl. total-synthesis.com Other less common, but effective, reagents include Fmoc-OBt (1-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]benzotriazole) and Fmoc-N3 (9-fluorenylmethyloxycarbonyl azide). altabioscience.com

The general mechanism for Fmoc protection involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent. altabioscience.com In the case of Fmoc-Cl, this results in the formation of a carbamate (B1207046) and the liberation of hydrochloric acid, which is neutralized by the base present in the reaction mixture. altabioscience.com

Table 1: Common Reagents for Nα-Fmoc Protection

| Reagent | Chemical Name | Key Features |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Highly reactive; sensitive to moisture and heat. altabioscience.comtotal-synthesis.com |

| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate | More stable than Fmoc-Cl; reduces oligopeptide byproduct formation. total-synthesis.com |

| Fmoc-OBt | 1-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]benzotriazole | Effective alternative to Fmoc-Cl and Fmoc-OSu. altabioscience.com |

| Fmoc-N3 | 9-Fluorenylmethyloxycarbonyl azide | Another option for Fmoc introduction, though less common. altabioscience.com |

Stereoselective Synthesis of α-Amino Acids with Halogenated Aromatic Side Chains

While Fmoc-DL-(2-bromophenyl)glycine is a racemic mixture, the synthesis of enantiomerically pure α-amino acids with halogenated aromatic side chains is a significant area of research. These stereoselective methods are crucial for the development of chiral drugs and other biologically active molecules. Asymmetric synthesis of arylglycines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

One notable approach involves the palladium-catalyzed arylation of chiral glycine (B1666218) equivalents. For instance, the Schöllkopf bis-lactim ether method can be adapted for the synthesis of arylglycines from aryl chlorides in the presence of a palladium catalyst and a bulky, electron-rich ligand. orgsyn.org This method can achieve high diastereoselectivity, which upon hydrolysis, yields the corresponding arylglycine in high enantiomeric excess. orgsyn.org Another strategy employs the asymmetric synthesis of arylglycines through the coupling of an aromatic group to chiral bromoglycinates. reddit.com Cuprate and Friedel-Crafts couplings have been shown to provide the desired aryl-coupled glycinates with excellent selectivity. reddit.com

Furthermore, enantioselective catalytic methods for the synthesis of α-halogenated α-aryl amino acid derivatives have been developed. One such method involves the ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, which serve as versatile masked β-amino acid derivatives. acs.org Although this method produces β-amino acid derivatives, it highlights the progress in catalytic stereoselective halogenation in the context of amino acid synthesis.

Precursor Selection and Reaction Pathway Design for the 2-Bromophenyl Moiety

The synthesis of this compound necessitates a precursor that can provide the 2-bromophenyl moiety. A logical and common starting material for this purpose is 2-bromobenzaldehyde (B122850). acs.orgblog4evers.com This aldehyde can be readily synthesized through various methods, including the selective ortho-bromination of benzaldehyde (B42025) derivatives. acs.org One effective method involves the palladium-catalyzed C-H activation of O-methyloximes of benzaldehydes, followed by deprotection to yield the desired 2-bromobenzaldehyde. acs.org

Once 2-bromobenzaldehyde is obtained, it can be converted into the corresponding amino acid, DL-(2-bromophenyl)glycine, through well-established named reactions. Two of the most prominent methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde (in this case, 2-bromobenzaldehyde) with ammonia (B1221849) and a cyanide source (such as KCN or NaCN) to form an α-aminonitrile. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comleah4sci.com Subsequent hydrolysis of the nitrile group with a strong acid or base yields the desired α-amino acid. masterorganicchemistry.comwikipedia.org

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from an aldehyde or ketone, ammonium (B1175870) carbonate, and a cyanide source. encyclopedia.pubwikipedia.orgalfa-chemistry.comnih.gov The resulting 5-(2-bromophenyl)hydantoin can then be hydrolyzed under acidic or basic conditions to afford DL-(2-bromophenyl)glycine. alfa-chemistry.com

Table 2: Plausible Synthetic Pathways to DL-(2-bromophenyl)glycine

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product (before Fmoc-protection) |

| Strecker Synthesis | 2-Bromobenzaldehyde | NH₃, KCN/NaCN, then H₃O⁺/OH⁻ | α-Amino-2-bromophenylacetonitrile | DL-(2-bromophenyl)glycine |

| Bucherer-Bergs Reaction | 2-Bromobenzaldehyde | (NH₄)₂CO₃, KCN/NaCN, then H₃O⁺/OH⁻ | 5-(2-Bromophenyl)hydantoin | DL-(2-bromophenyl)glycine |

Following the synthesis of the free amino acid, the final step is the Nα-Fmoc protection as described in section 2.1.

Optimization of Reaction Conditions and Purity Assessment in Research-Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the Fmoc protection step, factors such as the choice of Fmoc reagent, base, solvent, reaction temperature, and time can significantly impact the outcome. For instance, while Fmoc-Cl is highly reactive, it can also be prone to hydrolysis and may require anhydrous conditions for optimal results. total-synthesis.com Fmoc-OSu, being more stable, offers a more controlled reaction with fewer byproducts. total-synthesis.com The pH of the reaction medium is also a critical parameter, particularly in aqueous systems, as it affects the nucleophilicity of the amino group and the stability of the Fmoc reagent.

Purity assessment of the final product is essential to ensure its suitability for subsequent applications, such as peptide synthesis. The purity of Fmoc-amino acids can be compromised by several impurities arising from the synthesis and purification processes. ajpamc.com Common impurities include the free amino acid, di- and tripeptides formed during the protection step, and residual solvents. ajpamc.com

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Fmoc-amino acids. nih.govcreative-proteomics.comshimadzu.com Reversed-phase HPLC with UV detection is commonly used, as the Fmoc group has a strong chromophore. nih.govnih.gov The choice of column, mobile phase composition, and gradient profile are optimized to achieve good separation of the main product from potential impurities.

Table 3: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| HPLC | Quantitative assessment of purity, detection of impurities such as free amino acid and oligopeptides. |

| NMR Spectroscopy | Structural confirmation, identification of major components and impurities. |

| Mass Spectrometry | Confirmation of molecular weight. |

Recrystallization is a common method for the purification of Fmoc-amino acids on a research scale. ajpamc.com The choice of solvent system is critical for obtaining a high yield of pure product. Common solvents used for recrystallization of Fmoc-amino acids include toluene (B28343) and isopropyl alcohol. ajpamc.com

Integration and Mechanistic Insights of Fmoc Dl 2 Bromophenyl Glycine in Peptide Elongation

Role of Fmoc-DL-(2-bromophenyl)glycine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, relying on the sequential addition of protected amino acids to a growing chain anchored to a solid support. nih.gov The Fmoc protecting group is central to the most widely used SPPS strategy due to its removal under mild basic conditions, which are compatible with a wide range of acid-sensitive functionalities. chempep.comluxembourg-bio.com The incorporation of a specialized amino acid like this compound into this process presents specific challenges and considerations regarding reaction efficiency, stereochemistry, and kinetics.

Coupling Efficiency and Stereochemical Integrity During Peptide Assembly

The successful incorporation of an amino acid in SPPS is defined by high coupling efficiency and the preservation of its stereochemistry. This compound, as a derivative of phenylglycine, is recognized as a "troublesome" residue due to the heightened risk of epimerization at the α-carbon. researchgate.net

Coupling Efficiency: The steric hindrance posed by the bulky 2-bromophenyl group ortho to the glycine (B1666218) backbone can impede the approach of the activated carboxyl group to the free amine of the resin-bound peptide chain. This can lead to slower reaction rates and incomplete coupling, requiring extended reaction times or the use of more potent coupling reagents to achieve satisfactory yields.

Stereochemical Integrity: The most significant challenge during the coupling of phenylglycine derivatives is the propensity for racemization. researchgate.netsemanticscholar.org The α-proton of phenylglycine is more acidic than that of aliphatic amino acids, making it susceptible to abstraction by bases present in the coupling reaction mixture. This is particularly problematic during the base-catalyzed coupling step. researchgate.net Loss of stereochemical integrity results in the formation of diastereomeric impurities that are often difficult to separate from the target peptide. To mitigate this, specific reaction conditions are necessary.

| Parameter | Challenge with this compound | Recommended Mitigation Strategy |

| Steric Hindrance | The bulky 2-bromophenyl group slows coupling reactions, potentially leading to incomplete acylation. | Use of potent coupling reagents (e.g., HATU, HCTU) and extended coupling times. |

| Racemization | The α-proton is susceptible to base-catalyzed abstraction, leading to loss of stereochemical purity. | Employ coupling reagents known to suppress racemization, such as COMU or DEPBT, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. researchgate.net |

Impact on Peptide Chain Elongation Kinetics and Side Reactions

The incorporation of this compound can significantly influence the kinetics of peptide elongation. The slow coupling reactions noted above can become a rate-limiting step in the synthesis cycle. Furthermore, the conditions required to overcome these kinetic hurdles can sometimes promote other undesirable side reactions.

Kinetics: The rate of peptide bond formation is slower for sterically hindered N-alkylamino acids. nih.gov While not an N-alkylamino acid, the ortho-substituted phenylglycine derivative presents a similarly crowded transition state, slowing the acylation step. This effect can be compounded in sequences where aggregation occurs, a common issue in SPPS. peptide.com

Side Reactions: The primary side reaction of concern is racemization. researchgate.net Beyond this, common SPPS side reactions must also be considered, although they are not specific to this residue. These include aspartimide formation if aspartic acid is present in the sequence and diketopiperazine formation at the dipeptide stage. nih.goviris-biotech.de The extended coupling times or elevated temperatures sometimes used for hindered couplings could potentially exacerbate these pathways.

| Side Reaction | Description | Relevance to this compound |

| Epimerization (Racemization) | Loss of stereochemistry at the α-carbon. | High risk due to the acidic α-proton of the phenylglycine core. researchgate.net |

| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide, cleaving it from the resin. | A general risk at the dipeptide stage, favored by basic Fmoc-deprotection conditions. iris-biotech.de |

| Aspartimide Formation | Base-catalyzed cyclization involving an aspartic acid side chain. | A sequence-dependent side reaction that can be promoted by prolonged exposure to base. nih.gov |

| Incomplete Coupling | Failure to form the peptide bond. | Increased risk due to steric hindrance from the 2-bromophenyl group. |

Orthogonal Protecting Group Strategies Employing the Fmoc Moiety

The use of this compound fits seamlessly into the most common orthogonal protection strategy in SPPS. iris-biotech.denih.govacs.org Orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.deresearchgate.net

The standard Fmoc/tBu (tert-butyl) strategy is a bis-orthogonal approach:

Nα-Fmoc Protection: The Fmoc group on the α-amino function is temporary and removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in DMF. chempep.comluxembourg-bio.com

Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). chempep.com

Final Cleavage: These acid-labile groups are stable to the repetitive base treatments for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality ensures that the sensitive side chains remain protected throughout the chain elongation process and are only revealed at the final step. peptide.com The Fmoc group on this compound functions as the temporary Nα-protecting group within this well-established and versatile framework.

Conformational and Intermolecular Interactions Mediated by the 2-Bromophenyl Glycine Residue

The introduction of the 2-bromophenyl glycine residue into a peptide chain has profound implications for its three-dimensional structure. The side chain's steric bulk and the presence of a halogen atom can be exploited to control peptide folding and mediate specific intermolecular interactions.

Steric Contributions to Peptide Secondary and Tertiary Structures

The size and rigidity of an amino acid side chain can impose significant constraints on the allowable dihedral angles (φ and ψ) of the peptide backbone, thereby influencing the formation of secondary structures like helices and β-sheets. nih.gov The 2-bromophenyl group is substantially bulkier than a standard phenyl group (from phenylalanine) due to the presence of the bromine atom in the ortho position.

This steric demand can be used as a design element to:

Induce Turns: The restricted rotation around the N-Cα and Cα-C bonds can favor the adoption of turn conformations, which are critical for the folding of many peptides and proteins.

Stabilize Helices: By limiting the conformational space available to the peptide backbone, the residue can pre-organize the chain into a helical fold.

Disrupt β-Sheet Formation: Conversely, the steric bulk can prevent the extended conformation required for β-sheet formation, acting as a "sheet breaker."

| Amino Acid | Side Chain | Relative Steric Bulk | Conformational Flexibility |

| Glycine | -H | Minimal | High |

| Phenylalanine | -CH₂-Ph | Significant | Moderate |

| (2-bromophenyl)glycine | -(2-Br)Ph | Very High | Low |

Investigation of Halogen Bonding Interactions within Peptidic Frameworks

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with an electron donor like an oxygen or nitrogen atom. nih.govnih.gov This interaction, analogous in some ways to a hydrogen bond, is directional and can be a powerful tool for molecular recognition and controlling conformation. researchgate.net

The bromine atom in the 2-bromophenyl glycine residue is capable of acting as a halogen bond donor. Within a peptide, this can lead to the formation of stabilizing intramolecular interactions. For example, the bromine atom could form a halogen bond with the carbonyl oxygen of a backbone amide group from a nearby residue. Research has demonstrated that incorporating halogen bonds can stabilize specific peptide structures, such as β-hairpins, with a strength comparable to that of a conventional hydrogen bond. nih.govnih.gov The strategic placement of a 2-bromophenyl glycine residue could therefore be used to engineer peptides with enhanced structural stability and pre-defined folds. researchgate.netpolimi.it

| Halogen Bond Feature | Description | Implication for (2-bromophenyl)glycine |

| Donor | The electropositive region on the halogen atom (σ-hole). | The bromine atom on the phenyl ring. |

| Acceptor | An electron-rich atom (e.g., O, N, S). | Backbone carbonyl oxygen, side-chain heteroatoms. |

| Geometry | Highly directional, with a C-Br···O angle close to 180°. | Provides precise control over peptide conformation. |

| Strength | Dependent on the halogen and its environment (I > Br > Cl). | Capable of significantly stabilizing a desired fold. nih.govresearchgate.net |

Influence on Peptide Solvation and Aggregation Propensities

The incorporation of this compound into a peptide sequence introduces a residue with significant steric bulk and distinct electronic properties, which can profoundly influence the solvation characteristics and aggregation tendencies of the elongating peptide chain. The presence of the ortho-bromophenyl group on the α-carbon of glycine creates a sterically hindered environment that can disrupt the typical patterns of inter-chain and intra-chain hydrogen bonding that are often precursors to aggregation during solid-phase peptide synthesis (SPPS).

The hydrophobic nature of the bromophenyl side chain is a key determinant of its influence on peptide solvation. Hydrophobicity is a significant driver of peptide aggregation in solution nih.gov. Generally, increasing the hydrophobicity of amino acid residues can lead to a greater propensity for the peptide to self-associate to minimize contact with aqueous or polar solvents arxiv.org. The introduction of a halogen atom, such as bromine, to a phenyl ring further enhances its hydrophobicity. This increased hydrophobicity can, in some contexts, accelerate aggregation kinetics nih.gov.

However, the steric hindrance imposed by the ortho-position of the bromine atom on the phenyl ring plays a crucial, and often dominant, role in mitigating aggregation. This bulky side chain can act as a "structure-breaker," disrupting the formation of organized secondary structures like β-sheets, which are common motifs in aggregated peptides researchgate.net. By preventing the close packing of peptide backbones, the 2-bromophenyl group can effectively reduce the rate and extent of aggregation, thereby improving the solubility of the peptide-resin complex during synthesis.

Research on halogenated phenylalanine derivatives has provided insights into how halogenation can modulate aggregation behavior. A study on the amyloidogenic hexapeptide NFGAIL, where phenylalanine was replaced with various halogenated analogues, demonstrated a correlation between the hydrophobicity of the phenylalanine residue and the kinetics of amyloid fibril formation nih.gov. Increased hydrophobicity generally led to faster aggregation nih.gov. While this might seem to contradict the aggregation-disrupting potential of bulky residues, it highlights the nuanced effects of specific substitutions. In the case of this compound, the ortho-substitution pattern is critical in providing the steric shield that can counteract the hydrophobic-driven aggregation.

The solvation of a peptide containing a 2-bromophenylglycine residue will also be influenced by the potential for the bromine atom to participate in halogen bonding acs.org. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom from a peptide backbone or a solvent molecule. These interactions can influence the local conformation of the peptide and its interaction with the surrounding solvent molecules, potentially stabilizing conformations that are less prone to aggregation.

To illustrate the comparative hydrophobicity that can influence aggregation propensity, the following table presents retention times in high-performance liquid chromatography (HPLC) for dipeptides, which is an experimental measure of hydrophobicity. Higher retention times indicate greater hydrophobicity.

| Dipeptide Composition | HPLC Retention Time (minutes) | Relative Hydrophobicity | Inferred Aggregation Propensity (in the absence of steric hindrance) |

| L-Phe-L-Phe | 15.2 | +++ | High |

| L-(4-F-Phe)-L-(4-F-Phe) | 16.8 | ++++ | Very High |

| L-(4-Cl-Phe)-L-(4-Cl-Phe) | 18.5 | +++++ | Very High |

| L-(4-I-Phe)-L-(4-I-Phe) | 20.1 | ++++++ | Extremely High |

This table is illustrative and compiled from analogous data to show the trend of increasing hydrophobicity with halogenation. Specific values for a peptide containing 2-bromophenylglycine are not available in the cited literature but are expected to be high due to the presence of the bromophenyl group.

Advanced Research Applications of Peptides Containing Fmoc Dl 2 Bromophenyl Glycine

Design and Development of Bioactive Peptides with Modulated Properties

The introduction of Fmoc-DL-(2-bromophenyl)glycine into peptide sequences offers a route to modulate their biological activity and pharmacokinetic profiles. The unique structural features of this amino acid can be leveraged to enhance stability and to rationally design potent peptide-based ligands and inhibitors.

Enhancement of Peptide Stability and Bioavailability via Non-Canonical Residue Incorporation

A significant hurdle in the therapeutic development of peptides is their susceptibility to proteolytic degradation, which leads to poor stability and low bioavailability. The incorporation of non-canonical amino acids like this compound can address this challenge. The bulky 2-bromophenyl side chain can act as a steric shield, hindering the approach of proteases to the peptide backbone and thereby increasing resistance to enzymatic cleavage. researchgate.netnih.gov

The halogenation of amino acids is a known strategy to improve the metabolic stability of peptides. nih.govnih.gov The presence of the bromine atom can alter the electronic properties of the peptide, potentially influencing its binding to plasma proteins and reducing renal clearance, which can contribute to a longer circulation half-life.

Table 1: Illustrative Comparison of Stability of a Model Peptide with and without (2-bromophenyl)glycine

| Peptide Sequence | Half-life in Human Plasma (hours) | Proteolytic Degradation Rate (relative units) |

| Ac-Ala-Ala-Gly-Ala-Ala-NH2 | 0.5 | 100 |

| Ac-Ala-Ala-(2-Br-Phg)-Ala-Ala-NH2 | 4.2 | 25 |

Note: This data is illustrative and based on general principles of incorporating non-canonical amino acids. Specific experimental data for peptides containing this compound is not currently available in the public domain.

Exploration in the Rational Design of Peptide-Based Ligands and Inhibitors

The rational design of peptide-based ligands and inhibitors often involves modifying the peptide sequence to optimize its binding affinity and selectivity for a specific biological target. The 2-bromophenyl group of this compound can participate in various non-covalent interactions, including hydrophobic and halogen bonding, which can enhance binding to target proteins. acs.org Phenylglycine derivatives are recognized as important components in various antimicrobial peptides and peptidic inhibitors of viral proteases. luxembourg-bio.com

The defined stereochemistry and conformation imparted by this amino acid can be crucial for fitting into the binding pockets of enzymes or receptors. The bromine atom, in particular, can form specific halogen bonds with electron-rich atoms on the target protein, contributing to a higher binding affinity and specificity. acs.org This makes this compound a valuable tool for structure-based drug design.

Chemical Biology Probes and Functional Materials

The unique chemical properties of the bromine atom in this compound make it a versatile handle for the development of chemical biology probes and functional materials.

Strategies for Bioconjugation and Labeling in Molecular Probes

The development of molecular probes for imaging and diagnostics often requires the site-specific labeling of peptides with fluorophores, affinity tags, or other reporter molecules. The bromine atom on the phenyl ring of (2-bromophenyl)glycine can serve as a reactive handle for various bioconjugation reactions. For example, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of a wide range of functional groups. nih.gov This provides a bio-orthogonal strategy for labeling peptides without interfering with the native functional groups of the canonical amino acids. wm.edu

Table 2: Potential Bioconjugation Reactions Utilizing the Bromo- Handle

| Reaction Type | Coupling Partner | Resulting Linkage | Application Example |

| Suzuki-Miyaura Coupling | Boronic acid derivative | Carbon-Carbon bond | Attachment of fluorescent dyes |

| Sonogashira Coupling | Terminal alkyne | Carbon-Carbon triple bond | Linkage to solid supports |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen bond | Conjugation to biotin |

Development of Functionalized Materials for Biosensing and Drug Delivery Systems

Peptides containing this compound can be used to create functionalized materials with applications in biosensing and drug delivery. The ability to crosslink these peptides through reactions involving the bromo- group allows for the formation of well-defined hydrogels or nanoparticles. These materials can be designed to respond to specific biological stimuli, making them suitable for controlled drug release.

For biosensing applications, peptides containing this amino acid can be immobilized on surfaces to create specific recognition elements. The change in signal upon binding of the target analyte can be detected, providing a sensitive and selective biosensor. The robust nature of the peptide, enhanced by the non-canonical residue, can contribute to the longevity and reliability of such devices.

Neurological Research and Neuropeptide Development

Neuropeptides play crucial roles in the central nervous system, and their analogs are of great interest for the treatment of neurological disorders. However, the development of neuropeptide-based therapeutics is often hampered by their poor blood-brain barrier permeability and rapid degradation. nih.gov

The incorporation of this compound into neuropeptide sequences could help to overcome these challenges. The increased lipophilicity and metabolic stability conferred by the bromophenyl group may enhance the ability of the peptide to cross the blood-brain barrier. nih.gov Furthermore, the conformational constraints imposed by this amino acid can lead to analogs with improved receptor selectivity and potency, which is critical for targeting specific neuronal pathways while minimizing off-target effects. The study of glyproline peptides, for instance, has shown that modifications to peptide structure can significantly impact their neuroprotective effects. nih.gov

Tailored Peptide Synthesis for Structural and Mechanistic Studies

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for elucidating complex biological processes and for the rational design of novel therapeutics. The use of building blocks such as this compound allows for the synthesis of modified peptides that can serve as unique tools for detailed structural and mechanistic investigations. The introduction of the bulky and electronegative bromine atom on the phenyl ring of glycine (B1666218) provides a valuable probe to explore conformational preferences, binding interactions, and the mechanisms of action of bioactive peptides.

The strategic placement of 2-bromophenylglycine can induce specific conformational constraints within a peptide. Unlike the flexible side chain of naturally occurring amino acids, the rigid structure of the bromophenyl group can limit the rotational freedom of the peptide backbone, stabilizing specific secondary structures such as β-turns or helical folds. These conformational restrictions are crucial for studying structure-activity relationships, where the three-dimensional shape of a peptide is directly linked to its biological function.

For instance, researchers can synthesize a series of peptide analogs where a native amino acid is systematically replaced with DL-(2-bromophenyl)glycine. Subsequent analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can reveal subtle changes in the peptide's structure. By comparing the structural data of the modified peptides with the native sequence, insights into the bioactive conformation can be obtained.

Mechanistic studies also benefit from the incorporation of this unique amino acid. The bromine atom can serve as a heavy-atom probe in X-ray crystallography, aiding in phase determination and the visualization of the peptide bound to its biological target. Furthermore, the altered electronic properties of the phenyl ring due to the bromine substituent can influence peptide-protein or peptide-membrane interactions. By quantifying these changes, for example through binding affinity assays, researchers can map the critical residues involved in molecular recognition.

A hypothetical study on a short antimicrobial peptide (AMP) could involve the synthesis of an analog containing 2-bromophenylglycine. The research findings might be presented as follows:

Table 1: Conformational Analysis of AMP and its 2-Bromophenylglycine Analog (AMP-Br)

| Peptide | Secondary Structure Content (CD Spectroscopy) | Key NOEs (NMR Spectroscopy) |

| Native AMP | 45% α-helix, 55% random coil | Sequential (i, i+1) and medium-range (i, i+3) NOEs consistent with a flexible helix. |

| AMP-Br | 65% α-helix, 35% random coil | Stronger and more numerous medium-range (i, i+3) and long-range (i, i+4) NOEs, indicating a more stable and well-defined helical structure. |

NOE: Nuclear Overhauser Effect

The data in Table 1 would suggest that the incorporation of 2-bromophenylglycine stabilizes the helical conformation of the AMP, which is often crucial for its antimicrobial activity.

Further investigation into the mechanism of action could involve assessing the peptides' ability to disrupt bacterial membranes.

Table 2: Mechanistic Evaluation of AMP and AMP-Br

| Peptide | Minimum Inhibitory Concentration (MIC) against E. coli | Membrane Depolarization Activity (DiSC3-5 Assay) |

| Native AMP | 16 µg/mL | 60% depolarization at MIC |

| AMP-Br | 8 µg/mL | 85% depolarization at MIC |

The results in Table 2 would indicate that the conformationally constrained AMP-Br analog exhibits enhanced antimicrobial potency, likely due to its increased ability to perturb the bacterial membrane. These types of detailed findings, made possible through the tailored synthesis of peptides with this compound, are instrumental in advancing our understanding of peptide structure and function.

Analytical and Spectroscopic Methodologies for Characterization of Fmoc Dl 2 Bromophenyl Glycine Containing Peptides

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for the analysis of peptides synthesized using Fmoc-DL-(2-bromophenyl)glycine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used to assess the purity of the crude peptide and to confirm its identity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for peptide analysis. researchgate.net The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). csic.eslu.se The presence of the hydrophobic 2-bromophenyl group in the peptide will significantly increase its retention time compared to a similar peptide containing a natural amino acid. Method development often involves optimizing the gradient elution profile to achieve adequate separation of the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. lu.se

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a powerful tool for peptide characterization. lu.se As the peptide elutes from the HPLC column, it is introduced into the mass spectrometer, which provides a mass-to-charge ratio (m/z) for the intact molecule. This allows for the confirmation of the peptide's molecular weight, which should match the theoretical mass calculated for the peptide containing this compound. LC-MS is also invaluable for identifying byproducts and impurities. nih.gov The development of a high-throughput LC-MS workflow can significantly accelerate the characterization process in drug discovery projects involving numerous modified peptides. lu.se

| Technique | Principle | Application for this compound Peptides |

| RP-HPLC | Separation based on hydrophobicity. | Purity assessment, quantification, and isolation of the target peptide. |

| LC-MS | Separation by HPLC followed by mass detection. | Confirmation of molecular weight, identification of impurities, and peptide mapping. lu.senih.govyoutube.com |

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for elucidating the primary structure and, in some cases, the higher-order structure of peptides containing this compound.

Mass Spectrometry (MS): Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) is used to sequence the peptide. youtube.com In a typical MS/MS experiment, the parent ion of the peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. Peptides generally fragment in a predictable manner along the amide backbone, producing b- and y-type ions. youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. The presence of the 2-bromophenylglycine residue will result in a unique mass shift in the fragment ion series, confirming its position within the peptide chain. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the peptide's conformation. For peptides containing this compound, NMR can be used to:

Confirm the presence and location of the unnatural amino acid through its unique chemical shifts.

Determine the conformation of the peptide backbone and the side chain of the 2-bromophenylglycine residue.

Investigate interactions between the unnatural amino acid and other residues in the peptide.

| Technique | Information Obtained | Relevance for this compound Peptides |

| Tandem MS (MS/MS) | Amino acid sequence. | Confirms the incorporation and position of the 2-bromophenylglycine residue. nih.gov |

| NMR Spectroscopy | 3D structure and conformation in solution. | Elucidates the structural impact of the unnatural amino acid on the peptide's overall fold. researchgate.netmdpi.com |

Quantitative Determination of Amino Acid Loading and Fmoc Group Content in Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS), it is crucial to accurately determine the loading of the first amino acid onto the resin and to monitor the efficiency of the Fmoc deprotection step.

The most common method for quantifying the Fmoc group is through UV-Vis spectrophotometry. mdpi.commostwiedzy.pl The Fmoc group is cleaved from the peptide-resin using a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). mdpi.commostwiedzy.pl This reaction releases a dibenzofulvene-piperidine adduct, which has a strong chromophore that absorbs light in the UV region. mdpi.commostwiedzy.plchempep.com The concentration of this adduct, and therefore the amount of Fmoc group cleaved, can be determined by measuring the absorbance of the solution at a specific wavelength, usually around 301 nm. mdpi.commostwiedzy.pl The loading of the resin can then be calculated using the Beer-Lambert law. This method is routinely used to determine the substitution level of the first amino acid (this compound) attached to the resin and to confirm the completion of Fmoc removal at each cycle of the synthesis. acs.orgcsic.es

A less common but also effective method for determining resin loading is the use of a colorimetric ninhydrin (B49086) test, which can be performed qualitatively to detect the presence of free primary amines or quantitatively to determine their concentration. luxembourg-bio.com

| Method | Principle | Application in SPPS |

| UV-Vis Spectrophotometry | Quantification of the dibenzofulvene-piperidine adduct released during Fmoc deprotection. mdpi.commostwiedzy.pl | Determines the loading of the first amino acid and monitors the efficiency of Fmoc deprotection steps. acs.org |

| Ninhydrin Test | Colorimetric reaction with primary amines. luxembourg-bio.com | Qualitative or quantitative determination of free amino groups on the resin. luxembourg-bio.com |

Advanced Methodologies for Conformational Analysis of Modified Peptides

The introduction of a sterically demanding and structurally unique amino acid like DL-(2-bromophenyl)glycine can significantly influence the conformational preferences of a peptide. Advanced methodologies are employed to understand these structural perturbations.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to model the conformational dynamics of molecules over time. researchgate.net By simulating the behavior of the peptide in a virtual environment, researchers can gain insights into its conformational landscape, including the preferred orientations of the 2-bromophenylglycine side chain and its influence on the peptide backbone.

Advanced NMR Techniques: In addition to basic structural elucidation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons, which are crucial for detailed 3D structure determination. researchgate.net These data, often used in conjunction with MD simulations, can provide a high-resolution picture of the peptide's conformation in solution. mdpi.com

| Methodology | Principle | Insight into Modified Peptides |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Provides information on the secondary structure (alpha-helix, beta-sheet) of the peptide. mdpi.comacs.org |

| Molecular Dynamics (MD) | Computational simulation of molecular motion. | Reveals the conformational flexibility and preferred structures of the peptide. researchgate.net |

| Advanced NMR (e.g., NOE) | Measurement of through-space interactions between protons. | Provides distance constraints for high-resolution 3D structure determination. researchgate.net |

Conclusion and Future Research Directions in Fmoc Dl 2 Bromophenyl Glycine Chemistry

Summary of Current Research Contributions

Fmoc-DL-(2-bromophenyl)glycine is primarily recognized as an N-α-Fmoc protected building block for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key feature, allowing for base-labile deprotection under conditions that are orthogonal to the acid-labile cleavage of many side-chain protecting groups and the peptide from the resin. This compatibility has made Fmoc-based strategies the preferred method for the synthesis of a wide array of peptides, including those with post-translational modifications.

The incorporation of a bromophenyl moiety introduces unique steric and electronic properties into a peptide sequence. Phenylglycine and its derivatives are known to be prone to racemization during peptide synthesis, a challenge that requires careful selection of coupling reagents and conditions to maintain stereochemical integrity. The presence of the bulky bromine atom at the ortho position of the phenyl ring can influence the conformational preferences of the resulting peptide, potentially inducing specific secondary structures such as β-turns. This conformational control is a critical aspect of designing bioactive peptides and peptidomimetics.

While specific, extensive research focusing solely on this compound is not widely documented in publicly available literature, its utility can be inferred from the broader context of studies on phenylglycine-containing peptides and the application of halogenated amino acids in medicinal chemistry. The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the structural determination of peptides. Furthermore, the carbon-bromine bond offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H18BrNO4 |

| Molecular Weight | 452.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common organic solvents for SPPS |

| Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

Emerging Methodologies in Non-Canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) like 2-bromophenylglycine into proteins and peptides is a rapidly evolving field. Beyond conventional solid-phase peptide synthesis, several innovative techniques are emerging.

Genetic Code Expansion: This powerful in vivo method allows for the site-specific incorporation of ncAAs into proteins in living cells. It relies on the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components. While this has been successfully applied for a variety of ncAAs, the development of a specific synthetase for 2-bromophenylglycine would be a significant advancement, enabling the biosynthesis of proteins with this unique residue.

Enzymatic Peptide Synthesis: The use of enzymes, such as ligases, to catalyze the formation of peptide bonds offers a green and highly specific alternative to chemical synthesis. Directed evolution and enzyme engineering are expanding the substrate scope of these enzymes to accept ncAAs.

Flow Chemistry in SPPS: The application of continuous flow technology to solid-phase peptide synthesis has shown promise in improving coupling efficiency, reducing reaction times, and minimizing side reactions, including the epimerization of sensitive residues like phenylglycine. This could be particularly beneficial for the incorporation of this compound.

Table 2: Comparison of Incorporation Methodologies

| Methodology | Advantages | Challenges for 2-Bromophenylglycine |

| Solid-Phase Peptide Synthesis (SPPS) | Well-established, versatile, allows for diverse modifications. | Potential for racemization, aggregation of growing peptide chain. |

| Genetic Code Expansion | Site-specific incorporation in vivo, production of large proteins. | Requires development of a specific orthogonal synthetase/tRNA pair. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Limited enzyme substrate scope, potential for low yields. |

| Flow Chemistry SPPS | Improved efficiency, reduced side reactions, potential for automation. | Requires specialized equipment, optimization of flow parameters. |

Prospective Research Avenues for 2-Bromophenylglycine Derivatives in Chemical and Biological Systems

The unique properties of 2-bromophenylglycine suggest several promising avenues for future research that could have significant impacts on chemical and biological sciences.

Peptidomimetic and Drug Design: The conformational constraints imposed by the 2-bromophenylglycine residue can be exploited to design peptidomimetics with enhanced stability, receptor affinity, and selectivity. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions. Peptides containing 2-bromophenylglycine could be explored as inhibitors of protein-protein interactions or as novel therapeutic agents.

Development of Chemical Probes: The bromine atom provides a handle for the attachment of fluorescent tags, affinity labels, or other reporter groups. This would enable the synthesis of chemical probes to study biological processes, track the localization of peptides within cells, and identify their binding partners.

Catalysis and Material Science: Peptides containing 2-bromophenylglycine could be investigated for their catalytic activity. The specific conformational arrangements and the electronic properties of the bromo-aromatic ring might facilitate novel catalytic transformations. In material science, the incorporation of this residue could be used to control the self-assembly of peptides into well-defined nanostructures with unique properties.

Cross-Coupling and Bioconjugation: The carbon-bromine bond is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens up the possibility of post-synthetic modification of peptides containing 2-bromophenylglycine on-resin or in solution, allowing for the creation of complex molecular architectures and bioconjugates. This approach could be used to generate peptide-drug conjugates, cyclic peptides with enhanced stability, or to attach peptides to surfaces for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.